2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-2-[(4-methylthiadiazole-5-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-5-7(17-13-12-5)8(14)11-10(2,9(15)16)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZMSYJIQORKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)(C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The cyclopropyl group is introduced through subsequent reactions involving cyclopropyl-containing reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Potential Therapeutic Applications
- Antimicrobial Activity : The thiadiazole component is known for antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar structural features have been explored for anti-inflammatory activity, indicating that this compound may also possess such properties.
- Cancer Research : The unique structural attributes may allow for the targeting of specific cancer pathways, warranting further investigation into its anticancer potential.
- Metabolic Disorders : Given its interaction with metabolic pathways, there is potential for application in metabolic disorders such as diabetes or obesity.
Case Studies and Research Findings
Recent studies have focused on the compound's biological interactions and therapeutic potentials:
- In Vitro Studies : Research has shown that 2-cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid exhibits significant binding affinity to various biological targets. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.
- Toxicological Assessments : Utilizing in silico methods such as the OECD QSAR Toolbox has been instrumental in predicting the toxicity profiles of compounds like this compound. These assessments integrate structural characteristics with biological activity to evaluate safety profiles .
Mechanism of Action
The mechanism by which 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Thiadiazole vs. Phenoxy Groups: The target compound’s 1,2,3-thiadiazole ring differs from the phenoxy groups in haloxyfop and fluazifop. Phenoxy derivatives typically act as acetyl-CoA carboxylase inhibitors in herbicides, whereas thiadiazoles may target different pathways, such as sulfonamide-like enzyme inhibition . The 4-methyl substitution on the thiadiazole in the target compound could improve lipid solubility compared to unsubstituted analogs .
Cyclopropyl vs. Branched Alkyl Chains: The cyclopropyl group in the target compound may confer rigidity and metabolic stability, contrasting with the flexible 2-methylpropyl chain in the 1,3,4-thiadiazole analog ().
Formamido vs. Carbamoyl Linkers :
Table 2: Inferred Properties Based on Structural Analogues
Discussion:
- Herbicidal Potential: While haloxyfop and fluazifop are established herbicides, the target compound’s thiadiazole core may align with sulfonylurea-like herbicides (e.g., thifensulfuron-methyl), which inhibit acetolactate synthase .
- Synthesis Complexity : The cyclopropyl and thiadiazole groups in the target compound likely require multi-step synthesis, similar to the imidazol-pyridine derivatives in .
Biological Activity
2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid (CAS No. 1152862-17-3) is a synthetic compound characterized by a cyclopropyl group and a thiadiazole moiety. Its unique structural features suggest potential applications in pharmaceuticals, particularly in the fields of anti-inflammatory and antimicrobial therapies. This article reviews the biological activities associated with this compound, summarizing research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3O3S, with a molecular weight of approximately 255.29 g/mol. The compound’s structure includes a cyclopropyl ring and a formamide derivative of a thiadiazole, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O3S |
| Molecular Weight | 255.29 g/mol |
| Structural Features | Cyclopropyl group, Thiadiazole moiety |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole structures have been reported to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of related compounds. For example, studies involving thiadiazole derivatives showed a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). These findings suggest that the compound may modulate immune responses effectively .
Antiproliferative Activity
The antiproliferative effects of similar compounds have been investigated in various cancer cell lines. For instance, derivatives with structural similarities have demonstrated the ability to inhibit cell proliferation in tumor cells, indicating potential use as anticancer agents .
Case Studies
- Thiadiazole Derivatives : A study evaluated several thiadiazole derivatives for their biological activity against cancer cell lines and reported significant reductions in cell viability at specific concentrations. The most active compounds were noted to induce apoptosis through both intrinsic and extrinsic pathways .
- Cytokine Modulation : In vitro studies on PBMCs treated with related compounds showed a significant decrease in TNF-α production at concentrations as low as 50 µg/mL, suggesting that these compounds can effectively modulate inflammatory responses .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-α and IL-6.
- Antimicrobial action : Disruption of bacterial cell wall synthesis or function.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
Q & A
Q. What steps mitigate variability in biological replicate experiments?
- Methodological Answer : Standardize cell culture conditions (passage number, serum batches) and use internal controls (e.g., reference inhibitors). For in vivo studies, randomize treatment groups and apply ANOVA with post-hoc Tukey tests to account for inter-animal variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
